molecular formula C23H27N3O3S2 B2671726 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313366-35-7

4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2671726
CAS No.: 313366-35-7
M. Wt: 457.61
InChI Key: KFLYHZYATXPVQX-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a high-purity synthetic compound intended for research and development purposes. This benzamide derivative features a diethylsulfamoyl moiety and a 4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl group, presenting a unique chemical architecture for pharmaceutical and biological investigation. Based on its structural characteristics, which are analogous to those of compounds described in patent literature as having antifungal properties, this chemical may be of significant interest for investigating new therapeutic agents against fungal pathogens such as Candida and Aspergillus species . The mechanism of action for related compounds appears to involve targeted inhibition of essential fungal cellular processes, making this benzamide derivative a valuable candidate for exploring structure-activity relationships and optimizing antifungal efficacy . Researchers can utilize this compound in various applications including antimicrobial susceptibility testing, enzymatic assays, and as a reference standard in analytical studies. The compound is provided with comprehensive analytical documentation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all appropriate laboratory safety protocols.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-6-26(7-2)31(28,29)19-10-8-18(9-11-19)22(27)25-23-24-20(14-30-23)21-16(4)12-15(3)13-17(21)5/h8-14H,6-7H2,1-5H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLYHZYATXPVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylsulfamoyl group and the thiazolyl group. Common reagents used in these reactions include thionyl chloride, diethylamine, and various thiazole derivatives. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and thiazolyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The table below summarizes key analogs and their distinguishing features:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Notable Properties
4-(Diethylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide Thiazole: 4-fluorophenyl; Benzamide: diethylsulfamoyl 433.52 Fluorine enhances electronegativity; moderate solubility due to diethyl group.
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Thiazole: 4-nitrophenyl; Benzamide: diethylsulfamoyl 460.51 Nitro group increases electron-withdrawing effects; higher reactivity in assays.
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide Thiazole: 4-methylphenyl; Benzamide: phenoxy 350.41 (estimated) Phenoxy group improves lipophilicity; 129% efficacy in growth modulation assays.
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Thiazole: pyridinyl; Benzamide: morpholine-sulfonyl 444.51 (estimated) Morpholine enhances solubility; pyridine enables π-π interactions.
N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide Thiazole: chloromethyl; Acetamide: mesityl 337.88 Chloromethyl group increases electrophilicity; mesityl provides steric bulk.

Electronic and Steric Effects

  • The diethylsulfamoyl group balances moderate electron-withdrawing effects and lipophilicity.
  • Fluorophenyl Analog : Fluorine’s electronegativity may enhance binding via polar interactions, though reduced steric bulk compared to mesityl could lower selectivity.
  • Nitrophenyl Analog : The nitro group’s strong electron-withdrawing nature may stabilize charge-transfer complexes in biological targets, though it increases molecular weight and metabolic instability.

Stability Profiles

  • Diethylsulfamoyl Group : Offers hydrolytic stability compared to morpholine-sulfonyl () due to reduced ring strain .
  • Mesityl Substitution : The bulky trimethylphenyl group may protect the thiazole ring from oxidative degradation but could limit solubility in aqueous media .

Structure-Activity Relationship (SAR) Insights

  • Sulfamoyl Variations : Diethylsulfamoyl (target) vs. morpholine-sulfonyl () vs. azepane-sulfonyl () — larger rings (azepane) increase conformational flexibility but may reduce target binding efficiency .
  • Thiazole Substituents : Mesityl (target) vs. nitrophenyl () vs. chloromethyl () — electron-withdrawing groups (nitro, chloro) enhance reactivity, while hydrophobic groups (mesityl) improve membrane permeability .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a sulfonamide derivative that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data to provide a comprehensive overview.

Structure and Composition

  • Molecular Formula : C22H26N4O3S2
  • IUPAC Name : 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • CAS Number : 918870-76-5

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study focused on various thiazole derivatives, including those similar to the compound , demonstrated potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Insecticidal Activity

Insecticidal properties have also been investigated. A series of compounds with similar structures were tested against the cotton leafworm (Spodoptera littoralis). The results showed that certain sulfonamides exhibited LC50 values ranging from 49.04 to 94.90 ppm, indicating effective toxicity . This suggests potential applications in agricultural pest control.

The biological activity of the compound is believed to be linked to its ability to inhibit specific enzymatic pathways essential for microbial growth and insect survival. The sulfonamide moiety is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting DNA synthesis and cell division .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, compounds structurally related to 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide were assessed for their antimicrobial properties. The study utilized disk diffusion methods against various pathogens:

CompoundZone of Inhibition (mm)Pathogen
Compound A15E. coli
Compound B20S. aureus
Target Compound18Pseudomonas aeruginosa

The target compound showed promising results with a significant zone of inhibition against multiple pathogens .

Study 2: Insecticidal Activity Assessment

An investigation into the insecticidal efficacy of similar thiazole derivatives revealed the following LC50 values:

CompoundLC50 (ppm)Toxicity Index (%)
Compound X49.04100
Compound Y62.6678.26
Target Compound78.6262.38

These findings highlight the potential use of the compound in pest management strategies .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-(diethylsulfamoyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves sequential coupling of the thiazole and sulfonamide moieties. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., dimethylformamide or dichloromethane) enhance solubility of intermediates .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts : Triethylamine or pyridine may be used to neutralize HCl generated during sulfonamide formation .
    • Table 1 : Synthesis Optimization Parameters
ParameterOptimal Range/ChoiceImpact on Yield/Purity
SolventDMF or DCMImproves intermediate solubility
Temperature60–80°CMinimizes side reactions
CatalystTriethylamineNeutralizes acid byproducts

Q. How can researchers characterize the structural features of this compound to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR identify substituent patterns (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm) .
  • X-ray crystallography : Resolves steric effects from the 2,4,6-trimethylphenyl group and confirms thiazole ring geometry. SHELX programs are recommended for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 428.5) .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Functional group substitution : Modify the diethylsulfamoyl group to assess its role in bioactivity. For example, replace with cyclopropylsulfonamide to study steric effects .
  • Thiazole ring modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole to evaluate electronic effects on binding .
  • In vitro assays : Pair structural changes with enzyme inhibition assays (e.g., bacterial MurA for antimicrobial studies) to correlate modifications with activity .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiazole hybrids?

  • Methodological Answer :

  • Standardize assay conditions : Variations in bacterial strains (e.g., E. coli vs. S. aureus) or culture media can lead to conflicting MIC values. Use CLSI guidelines for reproducibility .
  • Control for solubility : Poor aqueous solubility may artificially reduce observed activity. Include DMSO controls (<1% v/v) to validate results .
  • Cross-validate with computational models : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and explain discrepancies between experimental and theoretical data .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (e.g., calculated XLogP3 ~3.5), blood-brain barrier permeability, and CYP450 interactions .
  • Molecular dynamics (MD) simulations : Simulate interactions with serum albumin to predict plasma protein binding and half-life .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites for metabolic studies .

Data Contradiction Analysis

Q. How should researchers address variability in reported reaction yields for similar sulfonamide-thiazole compounds?

  • Methodological Answer :

  • Purification protocols : Use column chromatography (silica gel, hexane/ethyl acetate gradient) instead of recrystallization to improve yield reproducibility .
  • Byproduct analysis : Employ LC-MS to identify side products (e.g., over-alkylated sulfonamides) and adjust stoichiometry .
  • Replicate under inert atmospheres : Oxygen-sensitive intermediates (e.g., thiazole rings) may degrade; use nitrogen/argon to stabilize reactions .

Tables for Key Findings

Table 2 : Structural Features Influencing Reactivity

FeatureImpact on ReactivityExample Modification
Diethylsulfamoyl groupEnhances electrophilicityReplace with methylsulfonamide
2,4,6-TrimethylphenylIncreases steric hindranceSubstitute with fluorophenyl
Thiazole nitrogenParticipates in H-bondingIntroduce electron-deficient substituents

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